5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone is an organic compound that belongs to the class of pyridones Pyridones are heterocyclic compounds containing a pyridine ring with a ketone group This specific compound is characterized by a methyl group at the 5th position, a methoxylphenyl group at the 1st position, and a pyridone core structure
Preparation Methods
The synthesis of 5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyridone ring. The reaction conditions typically include:
Reagents: 4-methoxybenzaldehyde, methyl acetoacetate, base (e.g., sodium ethoxide)
Solvent: Ethanol
Temperature: Reflux conditions
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxylphenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Scientific Research Applications
5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)-2-pyridone: Lacks the methyl group at the 5th position, which may affect its chemical reactivity and biological activity.
5-methyl-2-pyridone: Lacks the methoxylphenyl group, resulting in different chemical properties and applications.
4-methoxyphenyl-2-pyridone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53427-77-3 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-methylpyridin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-10-3-8-13(15)14(9-10)11-4-6-12(16-2)7-5-11/h3-9H,1-2H3 |
InChI Key |
XMDITNSOBKTMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.